![molecular formula C8H8N4O2 B4847640 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B4847640.png)
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess unique properties that make it a promising candidate for drug discovery and development. In
Scientific Research Applications
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. One area of interest is the development of new drugs that target specific enzymes and signaling pathways in the body. Another area of interest is the study of the compound's effects on different types of cancer cells, with the goal of identifying new treatments for cancer. Additionally, research into the compound's potential as a treatment for neurodegenerative diseases is ongoing, with promising results so far.
Conclusion
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. Its wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties, make it a versatile compound that can be used in a variety of different research areas. Ongoing research into this compound's mechanism of action, biochemical and physiological effects, and potential applications will undoubtedly lead to new discoveries and advancements in the field of drug discovery and development.
properties
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSYTYCUIOKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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